molecular formula C14H14OS B8076105 3-[(4-Methylphenyl)methoxy]benzenethiol

3-[(4-Methylphenyl)methoxy]benzenethiol

Cat. No.: B8076105
M. Wt: 230.33 g/mol
InChI Key: VMOJBPDHUPYPLQ-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)methoxy]benzenethiol is a benzenethiol derivative featuring a 4-methylbenzyl ether group at the 3-position of the benzene ring. This compound combines a thiol (-SH) group with a methoxy-substituted aromatic system, making it a versatile intermediate in organic synthesis, particularly for metalation reactions and heterocyclic compound development . Its structure is characterized by the interplay of electron-donating (methoxy) and moderately electron-withdrawing (thiol) groups, which influence its reactivity and physical properties.

Properties

IUPAC Name

3-[(4-methylphenyl)methoxy]benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14OS/c1-11-5-7-12(8-6-11)10-15-13-3-2-4-14(16)9-13/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOJBPDHUPYPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC(=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

    Initial Reactants: The synthesis begins with the selection of appropriate starting materials.

    Reaction Conditions: The reaction conditions, including temperature, pressure, and catalysts, are optimized to ensure the desired chemical transformations.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

3-[(4-Methylphenyl)methoxy]benzenethiol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon or platinum.

The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(4-Methylphenyl)methoxy]benzenethiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(4-Methylphenyl)methoxy]benzenethiol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

  • 3-Methoxybenzenethiol (CAS 15570-12-4) :
    This compound differs by having a methoxy group (-OCH₃) instead of the 4-methylbenzyl ether substituent. Key physical properties include a boiling point of 223–226°C and a density of 1.13 g/cm³ . The absence of the bulky 4-methylphenyl group in 3-methoxybenzenethiol likely results in lower molecular weight (140.2 g/mol) and altered solubility compared to the target compound.

  • 2-(4-Hydroxy-3-methoxyphenyl)-benzothiazole: This benzothiazole derivative shares a methoxy-substituted aromatic ring but incorporates a hydroxyl group and a fused thiazole ring.
  • 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole: The 4-methoxyphenyl group here directs electronic effects similarly to the target compound’s 4-methylbenzyl ether group.

Reactivity and Lithiation Behavior

Directed lithiation studies reveal critical differences in substituent effects:

  • 4-Methoxybenzenethiol : Lithiation occurs adjacent to the methoxy group due to its strong ortho-directing nature, overriding the influence of the thiolate group .
  • 3-Methoxybenzenethiol : Lithiation proceeds between the methoxy and thiolate groups, indicating competitive directing effects in meta-substituted systems .
  • 3-[(4-Methylphenyl)methoxy]benzenethiol : The bulky 4-methylbenzyl ether group may sterically hinder lithiation at the ortho position relative to the thiol. Electronic effects from the methyl group (weak electron-donating) could further modulate reactivity compared to simpler methoxy analogues.

Physical and Spectroscopic Properties

  • Boiling Points and Solubility: 3-Methoxybenzenethiol (bp 223–226°C) vs. 3-{4-[(4-Methylbenzyl)oxy]phenyl}-1-propanol (a propanol derivative with similar substituents, suggesting higher bp due to increased molecular weight) . The target compound’s hydrophobic 4-methylphenyl group likely reduces water solubility compared to hydroxyl-containing analogues (e.g., 4-hydroxy-3-methoxybenzaldehyde derivatives in ).
  • Spectroscopic Signatures : Surface-enhanced Raman spectroscopy (SERS) data for thiols on metal surfaces (e.g., Ag, Au) show enhanced signals due to chemisorption . The target compound’s thiol group may exhibit similar SERS behavior, while its aryl ether moiety could introduce unique vibrational modes distinguishable from simpler thiols.

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